An In-depth Technical Guide to the Chemical Structure of Picein
An In-depth Technical Guide to the Chemical Structure of Picein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Picein, a naturally occurring phenolic glycoside. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical characteristics of this compound.
Chemical Structure and Identification
Picein is a phenolic compound classified as a glucoside of piceol (p-hydroxyacetophenone).[1] Its structure consists of a p-hydroxyacetophenone core bonded to a β-D-glucopyranosyl unit via a glycosidic linkage at the 4-position of the phenyl ring.
The formal IUPAC name for Picein is 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone .[2][3] The molecule is comprised of 14 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms.[2][4]
Below is a two-dimensional representation of the Picein chemical structure, generated using the DOT language.
Caption: 2D Chemical Structure of Picein.
Physicochemical and Quantitative Data
Picein is typically found as a pale yellow or crystalline solid.[5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₈O₇ | [2][4][6] |
| Molecular Weight | 298.29 g/mol | [2][4][6] |
| CAS Number | 530-14-3 | [2][4][6] |
| Melting Point | 195-196 °C | [7] |
| Optical Rotation ([α]D²³) | -88° (c=1) | [7] |
| Appearance | Needles or prisms from methanol | [7] |
| Purity (typical) | >98% (HPLC) | [6] |
| Solubility | 1 g in 50 ml water at 15°C; 1 g in 1 ml boiling water; Soluble in hot glacial acetic acid; Practically insoluble in ether and chloroform. | [7] |
| SMILES | CC(=O)C1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [1] |
| InChI Key | GOZCEKPKECLKNO-RKQHYHRCSA-N | [2] |
Experimental Protocols
Picein can be obtained from various plant sources, including the roots of Rhodiola crenulata, the bark of willows and conifers like the Norway spruce (Picea abies), and the rhizomes of Picrorhiza kurroa.[1][3] The following sections detail a representative protocol for the extraction and purification of Picein from plant material, as well as a workflow for its quantification using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of Picein from Plant Material
This protocol is a generalized procedure based on common techniques for the isolation of phenolic compounds from plant matrices.
Workflow for Picein Isolation and Purification
Caption: Generalized workflow for the isolation and purification of Picein.
Methodology:
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Preparation of Plant Material: The plant material (e.g., bark of Picea abies) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered material is subjected to solvent extraction. A mixture of ethanol and water (e.g., 50-70% ethanol) is commonly used. The extraction can be performed at room temperature with stirring for several hours or under reflux to increase efficiency.
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Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
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Preliminary Purification: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase for separating phenolic compounds is Sephadex LH-20. The column is eluted with a suitable solvent, such as methanol, and fractions are collected.
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Picein.
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Final Purification: Fractions enriched with Picein are pooled and further purified using preparative HPLC. A C18 reversed-phase column is typically employed with a mobile phase consisting of a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent such as methanol or acetonitrile.
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Isolation and Verification: The purified Picein is collected, the solvent is evaporated, and the final product is dried. The purity is confirmed by analytical HPLC, and the structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of Picein by HPLC
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard method for the quantification of Picein in plant extracts.
Methodology:
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Standard Preparation: A stock solution of high-purity Picein standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to known concentrations.
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Sample Preparation: The plant extract is accurately weighed and dissolved in the mobile phase solvent. The solution is filtered through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being water with 0.1% formic acid and mobile phase B being acetonitrile. The gradient program is optimized to achieve good separation of Picein from other components in the extract.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
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Detection: UV detection is performed at the maximum absorbance wavelength of Picein (around 260-280 nm).
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Analysis: The calibration standards are injected to construct a calibration curve of peak area versus concentration. The sample extract is then injected, and the peak area corresponding to Picein is measured. The concentration of Picein in the sample is determined by interpolating its peak area on the calibration curve.
This technical guide provides foundational information for researchers and professionals working with Picein, from understanding its fundamental chemical structure to its practical isolation and quantification.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Extraction from Picea Abies Bark as an Approach to Accessing Valuable Antioxidants in Biorefineries [mdpi.com]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
